H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 BA 1 is a potent agonist for bombesin receptor subtype 3 (BRS-3), also for GRPR (BB1) and NMBR (BB2) (IC50 values are 0.26 and 1.55 nM respectively). It also enhances glucose transport in obese and diabetic primary myocytes.
Brand Name: Vulcanchem
CAS No.: 183241-31-8
VCID: VC0549514
InChI: InChI=1S/C57H76N14O11/c1-6-7-16-42(49(60)74)66-55(80)44(25-34-13-9-8-10-14-34)69-56(81)46(27-37-29-61-30-63-37)68-50(75)32(4)65-57(82)48(31(2)3)71-51(76)33(5)64-54(79)45(26-36-28-62-41-17-12-11-15-39(36)41)70-53(78)43(22-23-47(59)73)67-52(77)40(58)24-35-18-20-38(72)21-19-35/h8-15,17-21,28-33,40,42-46,48,62,72H,6-7,16,22-27,58H2,1-5H3,(H2,59,73)(H2,60,74)(H,61,63)(H,64,79)(H,65,82)(H,66,80)(H,67,77)(H,68,75)(H,69,81)(H,70,78)(H,71,76)/t32-,33-,40+,42-,43-,44-,45-,46-,48-/m0/s1
SMILES: CCCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N
Molecular Formula: C57H76N14O11
Molecular Weight: 1133.32

H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2

CAS No.: 183241-31-8

Cat. No.: VC0549514

Molecular Formula: C57H76N14O11

Molecular Weight: 1133.32

* For research use only. Not for human or veterinary use.

H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 - 183241-31-8

Specification

Description BA 1 is a potent agonist for bombesin receptor subtype 3 (BRS-3), also for GRPR (BB1) and NMBR (BB2) (IC50 values are 0.26 and 1.55 nM respectively). It also enhances glucose transport in obese and diabetic primary myocytes.
CAS No. 183241-31-8
Molecular Formula C57H76N14O11
Molecular Weight 1133.32
IUPAC Name (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide
Standard InChI InChI=1S/C57H76N14O11/c1-6-7-16-42(49(60)74)66-55(80)44(25-34-13-9-8-10-14-34)69-56(81)46(27-37-29-61-30-63-37)68-50(75)32(4)65-57(82)48(31(2)3)71-51(76)33(5)64-54(79)45(26-36-28-62-41-17-12-11-15-39(36)41)70-53(78)43(22-23-47(59)73)67-52(77)40(58)24-35-18-20-38(72)21-19-35/h8-15,17-21,28-33,40,42-46,48,62,72H,6-7,16,22-27,58H2,1-5H3,(H2,59,73)(H2,60,74)(H,61,63)(H,64,79)(H,65,82)(H,66,80)(H,67,77)(H,68,75)(H,69,81)(H,70,78)(H,71,76)/t32-,33-,40+,42-,43-,44-,45-,46-,48-/m0/s1
Standard InChI Key BXSSCSKCOFKPOK-ZWAOGYCRSA-N
Isomeric SMILES CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=C(C=C5)O)N
SMILES CCCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N

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